2-(2-chlorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c22-17-9-4-5-10-19(17)28-15-20(26)23-13-6-14-25-21(27)12-11-18(24-25)16-7-2-1-3-8-16/h1-5,7-12H,6,13-15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJAOEBKBYCYLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)COC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-chlorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide is a compound with significant potential in medicinal chemistry, particularly in the context of anti-inflammatory and cytotoxic activities. Its structure, characterized by a chlorophenoxy group and a pyridazine derivative, suggests a multifaceted mechanism of action that can be explored for therapeutic applications.
- Molecular Formula : C21H20ClN3O3
- Molecular Weight : 397.86 g/mol
- IUPAC Name : 2-(2-chlorophenoxy)-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]acetamide
Anti-inflammatory Activity
Research indicates that compounds similar to 2-(2-chlorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide exhibit notable anti-inflammatory effects. In particular, studies have shown that related pyridazine-based compounds act as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2). For instance, compounds demonstrated IC50 values against COX-2 significantly lower than those of traditional NSAIDs, indicating a potential for reduced gastrointestinal side effects while maintaining anti-inflammatory efficacy .
Table 1: Inhibition Data for COX Enzymes
| Compound | IC50 (COX-1) | IC50 (COX-2) | Selectivity Index |
|---|---|---|---|
| Indomethacin | 220 nM | 320 nM | - |
| Compound 9a | 15.50 nM | 17.10 nM | High |
| Compound 16b | 16.90 nM | 17.70 nM | High |
Cytotoxic Activity
The cytotoxic potential of this compound has been evaluated through various assays, including the National Cancer Institute (NCI) 59 cell line panel assay. Compounds similar to the target compound showed varying degrees of growth inhibition across different cancer cell lines. For example, certain derivatives exhibited positive cytotoxic effects in leukemia and breast cancer cell lines, suggesting a promising avenue for further investigation in cancer therapeutics .
Table 2: Cytotoxicity Results
| Compound | Cell Line Type | Growth Inhibition (%) |
|---|---|---|
| Test Compound A | Leukemia | 45% |
| Test Compound B | Breast Cancer | 30% |
| Reference Drug (Imatinib) | Various | 34% |
The proposed mechanism for the anti-inflammatory activity involves the inhibition of COX enzymes, which are critical in the synthesis of pro-inflammatory prostaglandins. By selectively targeting COX-2 over COX-1, compounds based on this structure may provide therapeutic benefits with fewer side effects typically associated with non-selective NSAIDs .
Case Studies
- Study on Pyridazine Derivatives : A study focused on the synthesis and evaluation of pyridazine derivatives revealed that modifications to the pyridazine ring could enhance both anti-inflammatory and cytotoxic properties. This emphasizes the importance of structural optimization in developing effective therapeutic agents .
- In Vivo Models : In vivo studies have demonstrated that certain derivatives exhibit significant reductions in inflammation markers in animal models, supporting their potential use as anti-inflammatory agents in clinical settings .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Pyridazinone-Acetamide Derivatives
Key Findings from Comparative Studies
Positional Isomerism (2-Chloro vs. 4-Chlorophenoxy)
The target compound’s 2-chlorophenoxy group distinguishes it from its 4-chloro positional isomer (). Chlorine placement on the phenoxy ring significantly impacts electronic and steric properties:
Role of the Pyridazinone Core
The 6-oxo-3-phenylpyridazinone moiety is critical for hydrogen bonding with catalytic serine residues in AChE. Analogs lacking this core (e.g., H4 in ) exhibit divergent activities, suggesting the pyridazinone is indispensable for AChE inhibition .
Linker Modifications
- Propyl vs.
- Pyrrolidinyl Propyl in H4 : Incorporation of a tertiary amine (pyrrolidinyl) may enhance solubility and modulate off-target receptor interactions .
Research Implications and Limitations
While the target compound shares a scaffold with AChE inhibitors like ZINC00220177, its unique 2-chlorophenoxy group warrants further investigation into its selectivity profile. Current evidence lacks direct bioactivity data (e.g., IC₅₀ values) for this compound, necessitating experimental validation. Structural analogs with perfluoroalkyl chains () highlight environmental persistence concerns but are pharmacologically distinct due to their fluorinated termini.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
